molecular formula C10H7Cl B14716438 (3-Chlorobut-3-en-1-yn-1-yl)benzene CAS No. 13524-10-2

(3-Chlorobut-3-en-1-yn-1-yl)benzene

Cat. No.: B14716438
CAS No.: 13524-10-2
M. Wt: 162.61 g/mol
InChI Key: SJDJJWBCEYDUEU-UHFFFAOYSA-N
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Description

(3-Chlorobut-3-en-1-yn-1-yl)benzene is an organic compound with the molecular formula C10H7Cl. It is characterized by the presence of a benzene ring substituted with a 3-chlorobut-3-en-1-yn-1-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorobut-3-en-1-yn-1-yl)benzene typically involves the reaction of a suitable benzene derivative with a chlorinated alkyne. One common method is the coupling of a chlorinated alkyne with a benzene derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4 .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

(3-Chlorobut-3-en-1-yn-1-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a wide range of functionalized benzene derivatives .

Scientific Research Applications

(3-Chlorobut-3-en-1-yn-1-yl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Chlorobut-3-en-1-yn-1-yl)benzene involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the alkyne and chlorine substituents, which can participate in a range of chemical transformations. These interactions can lead to the formation of reactive intermediates that further react to produce the desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chlorobut-3-en-1-yn-1-yl)benzene is unique due to the presence of both an alkyne and a chlorine substituent, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

CAS No.

13524-10-2

Molecular Formula

C10H7Cl

Molecular Weight

162.61 g/mol

IUPAC Name

3-chlorobut-3-en-1-ynylbenzene

InChI

InChI=1S/C10H7Cl/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,1H2

InChI Key

SJDJJWBCEYDUEU-UHFFFAOYSA-N

Canonical SMILES

C=C(C#CC1=CC=CC=C1)Cl

Origin of Product

United States

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